Terremutin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

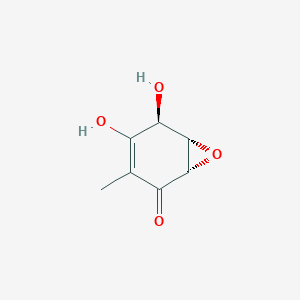

Terremutin, also known as this compound, is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 156.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Phytotoxicity and Plant Pathology

Phytotoxic Effects

Terremutin is known for its significant phytotoxic effects on various plant species. Research indicates that it induces necrosis in grapevine tissues and Arabidopsis thaliana, demonstrating its potential as a model compound for studying plant responses to phytotoxins. For instance, at concentrations of 200 µg/mL, this compound caused necrosis in grapevine calli after three days of exposure .

Mechanism of Action

The mechanism by which this compound induces cell death involves a signaling cascade distinct from traditional defense pathways. This suggests that plants may perceive the toxin but respond inadequately, leading to necrosis rather than enhanced defense responses . The compound's ability to modulate gene expression related to plant immunity further highlights its role as a virulence factor in fungal pathogenesis .

Table 1: Phytotoxicity of this compound on Different Plant Species

| Plant Species | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Grapevine Calli | 200 | 50% necrosis after 6 days |

| Arabidopsis thaliana | 100 | Induced necrotic lesions |

| Garden Cress | 25 | Antigerminative effects observed |

Agricultural Biotechnology

Biocontrol Potential

Recent studies have explored the potential of using this compound in biocontrol applications. For example, Bacillus subtilis PTA-271 has been shown to counteract the effects of this compound by enhancing host immune responses and detoxifying phytotoxins produced by N. parvum. This bacterium can prime grapevine immunity against pathogens, suggesting that integrating biocontrol agents with phytotoxic compounds could enhance disease resistance in crops .

Sustainable Agriculture Practices

In sustainable agriculture, understanding the role of metabolites like this compound can inform strategies for managing plant diseases without relying solely on synthetic chemicals. The use of natural phytotoxins in conjunction with beneficial microorganisms presents an innovative approach to crop protection .

Case Study: Grapevine Resistance Enhancement

A study investigated the interaction between N. parvum producing this compound and grapevine plants treated with B. subtilis PTA-271. Results showed that pre-treatment with PTA-271 significantly reduced the pathogenic effects of N. parvum, indicating a potential application for improving grapevine resistance through microbial intervention .

Propiedades

Número CAS |

18746-82-2 |

|---|---|

Fórmula molecular |

C9H8OS |

Peso molecular |

156.14 g/mol |

Nombre IUPAC |

(1S,5S,6S)-4,5-dihydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C7H8O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h5-8,10H,1H3/t5-,6-,7+/m1/s1 |

Clave InChI |

AEEKMAKCLFHLPJ-QYNIQEEDSA-N |

SMILES |

CC1=C(C(C2C(C1=O)O2)O)O |

SMILES isomérico |

CC1=C([C@H]([C@H]2[C@@H](C1=O)O2)O)O |

SMILES canónico |

CC1=C(C(C2C(C1=O)O2)O)O |

Sinónimos |

terremutin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.